molecular formula C11H9BrClN B8726596 8-Bromo-1-chloro-4,5-dihydro-3H-3,5-methanobenzo[c]azepine

8-Bromo-1-chloro-4,5-dihydro-3H-3,5-methanobenzo[c]azepine

Cat. No. B8726596
M. Wt: 270.55 g/mol
InChI Key: WZZTUTROXOWWHO-UHFFFAOYSA-N
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Patent
US09034866B2

Procedure details

Into a 5000-mL 3-necked round-bottom flask was placed 5-bromo-9-azatricyclo[8.1.1.0[2,7]]dodeca-2,4,6-trien-8-one (223 g, 884.55 mmol, 1.00 equiv), PhCH3 (3500 mL), PCl5 (560 g, 2.69 mol, 3.00 equiv), and DIPEA (275 g, 3.00 equiv). The resulting solution was stirred at 85° C. for 5 h and quenched by the addition of 300 g of DIPEA. The solids were filtered out and the filtrate was concentrated under vacuum to afford 260 g (crude) of 5-bromo-8-chloro-9-azatricyclo[8.1.1.0[2,7]]dodeca-2,4,6,8-tetraene as a black oil.
Quantity
223 g
Type
reactant
Reaction Step One
Name
Quantity
560 g
Type
reactant
Reaction Step Two
Name
Quantity
275 g
Type
reactant
Reaction Step Three
Name
Quantity
3500 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:12]=[C:11]2[C:5]([CH:6]3[CH2:14][CH:8]([NH:9][C:10]2=O)[CH2:7]3)=[CH:4][CH:3]=1.P(Cl)(Cl)(Cl)(Cl)[Cl:16].CCN(C(C)C)C(C)C>C1(C)C=CC=CC=1>[Br:1][C:2]1[CH:12]=[C:11]2[C:5]([CH:6]3[CH2:14][CH:8]([N:9]=[C:10]2[Cl:16])[CH2:7]3)=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
223 g
Type
reactant
Smiles
BrC1=CC=C2C3CC(NC(C2=C1)=O)C3
Step Two
Name
Quantity
560 g
Type
reactant
Smiles
P(Cl)(Cl)(Cl)(Cl)Cl
Step Three
Name
Quantity
275 g
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Step Four
Name
Quantity
3500 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Stirring
Type
CUSTOM
Details
The resulting solution was stirred at 85° C. for 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 5000-mL 3-necked round-bottom flask was placed
CUSTOM
Type
CUSTOM
Details
quenched by the addition of 300 g of DIPEA
FILTRATION
Type
FILTRATION
Details
The solids were filtered out
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under vacuum

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
BrC1=CC=C2C3CC(N=C(C2=C1)Cl)C3
Measurements
Type Value Analysis
AMOUNT: MASS 260 g
YIELD: CALCULATEDPERCENTYIELD 108.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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